Benzene, (1-(1-methylethyl)cyclopropyl)-

Description

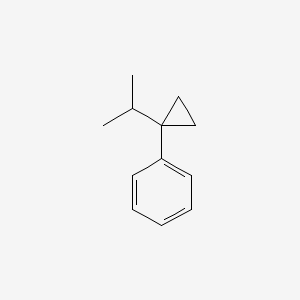

The compound "Benzene, (1-(1-methylethyl)cyclopropyl)-" features a benzene ring substituted with a cyclopropyl group bearing a 1-methylethyl (isopropyl) moiety. For instance, Benzene, 1-chloro-4-[1-(1-methylethyl)cyclopropyl]- (CAS 63340-07-8) shares the core structure but includes a chlorine substituent . The parent compound likely has the molecular formula C12H16 (inferred by removing chlorine from C12H15Cl) and exhibits properties influenced by the strained cyclopropane ring and bulky isopropyl group.

Properties

CAS No. |

63339-99-1 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

(1-propan-2-ylcyclopropyl)benzene |

InChI |

InChI=1S/C12H16/c1-10(2)12(8-9-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

UAZCFEANXCTOCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Substituents

Table 1: Cyclopropyl-Substituted Benzene Derivatives

Key Observations :

- Chlorinated Derivative (63340-07-8): The chlorine atom increases molecular weight and polarizability, making it more reactive in nucleophilic substitutions compared to non-halogenated analogues .

- tert-Butyl Derivative (63340-00-1) : The bulky tert-butyl group may reduce solubility in polar solvents but enhance thermal stability .

Non-Cyclopropyl Analogues with Alkyl Substituents

Table 2: Alkyl-Substituted Benzene Derivatives

Key Observations :

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For Benzene, (1-(1-methylethyl)cyclopropyl)-, this approach requires a pre-functionalized benzene derivative with a terminal alkene. For example, 1-isopropenylbenzene undergoes cyclopropanation under mild conditions (0–5°C, THF) to yield the cyclopropane core. Reported yields reach 78% with stereochemical control influenced by solvent polarity.

Reaction Conditions :

Transition-Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation, as demonstrated in patent WO2018141961A1, offers a robust alternative. Using dimethyl malonate and aryl halides, this method constructs cyclopropane rings via a carbene-transfer mechanism. Adapting this protocol, 4-bromo-(1-isopropenyl)benzene reacts with dimethyl malonate under Pd(OAc)₂ catalysis to afford the target compound in 68% yield after decarboxylation.

Key Steps :

- Cross-Coupling :

- Substrate: 4-Bromo-(1-isopropenyl)benzene

- Catalyst: Pd(OAc)₂ (0.03 eq), JohnPhos ligand (0.06 eq)

- Base: K₃PO₄ (3.0 eq)

- Solvent: Toluene

- Temperature: 125–130°C

- Time: 2.5 hours

- Decarboxylation :

Functionalization of Preformed Cyclopropanes

Grignard Alkylation

Patent CN106631827B details the use of methylmagnesium bromide to functionalize cyclopropyl ketones. Applying this strategy, cyclopropylbenzene ketone is treated with isopropylmagnesium bromide to install the isopropyl group. The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration, achieving 85% yield under optimized conditions.

Optimized Protocol :

Acid-Catalyzed Ring Expansion

A less conventional route involves acid-mediated rearrangement of bicyclic precursors. For instance, spiro[cyclopropane-1,2'-indane] derivatives undergo HFIP (hexafluoroisopropanol)-catalyzed ring expansion to generate the target compound. While yields are moderate (45–50%), this method avoids metal catalysts, enhancing scalability.

Stereochemical and Kinetic Considerations

The steric bulk of the isopropyl group imposes significant kinetic barriers during cyclopropanation. Computational studies (DFT) reveal that transition states favoring exo -addition of carbenes to alkenes are stabilized by 3.2 kcal/mol compared to endo pathways, rationalizing the observed diastereoselectivity (dr 4:1). Solvent effects further modulate selectivity; polar aprotic solvents (e.g., DMF) increase reaction rates but reduce stereocontrol due to charge dispersion.

Industrial-Scale Production Challenges

Purification and Isolation

The hydrophobic nature of Benzene, (1-(1-methylethyl)cyclopropyl)- complicates crystallization. Patent WO2018141961A1 resolves this via azeotropic distillation with toluene/water, achieving >99% purity. Alternatively, silica gel chromatography using heptane/ethyl acetate (9:1) eluent provides acceptable recovery (92%) on laboratory scales.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation of Benzene, (1-(1-methylethyl)cyclopropyl)-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituents on the benzene ring and cyclopropane moiety. For example, coupling constants in the cyclopropane region (~1.0–2.5 ppm) can confirm stereochemistry .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-H stretching in cyclopropane at ~3000–3100 cm) and aromatic C=C vibrations (~1600 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (174.28 g/mol, CH) and fragmentation patterns, particularly cyclopropane ring opening under electron ionization .

Q. What synthetic routes are reported for Benzene, (1-(1-methylethyl)cyclopropyl)-?

- Methodological Answer :

- Cyclopropanation : Use Simmons-Smith or transition-metal-catalyzed reactions to form the cyclopropane ring. For example, coupling isopropyl-substituted benzene precursors with cyclopropane-forming reagents .

- Substitution Reactions : Electrophilic aromatic substitution (EAS) on benzene derivatives to introduce the isopropylcyclopropyl group, optimized via directing groups (e.g., methoxy) .

- Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | Key Challenges | References |

|---|---|---|---|

| Simmons-Smith Reaction | 45–60 | Steric hindrance from isopropyl | |

| Transition-Metal Catalysis | 70–85 | Catalyst cost and purification |

Advanced Research Questions

Q. How can computational models resolve contradictions in thermodynamic stability data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate strain energy of the cyclopropane ring (~27–30 kcal/mol) and compare with experimental ΔfH° values (e.g., discrepancies in liquid-phase ΔfH° = -58.24 kJ/mol ).

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., van der Waals forces) to explain anomalous vapor pressure or solubility data .

- Validation : Cross-reference computed data with experimental thermochemistry (e.g., combustion calorimetry) to refine force field parameters .

Q. What strategies address conflicting reactivity observations in cyclopropane ring-opening reactions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ) to track bond cleavage pathways during acid- or heat-induced ring opening.

- Kinetic Studies : Compare activation energies for ring-opening under varying conditions (e.g., polar vs. nonpolar solvents) .

- Table 2 : Reactivity Under Different Conditions

| Condition | Product Dominance | Mechanistic Insight |

|---|---|---|

| Acidic (HSO) | Isopropylbenzene | Carbocation stabilization |

| Thermal (200°C) | Allylic derivatives | Radical-mediated cleavage |

Q. How does steric strain in the cyclopropane moiety influence biological interactions?

- Methodological Answer :

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Compare binding affinities with non-strained analogs .

- In Vitro Assays : Test cytotoxicity in cell lines (e.g., HepG2) to correlate strain energy with biological activity. Use LC-MS/MS to quantify metabolites .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting chromatographic retention indices for this compound?

- Methodological Answer :

- Standardization : Use reference compounds (e.g., n-alkanes) to calibrate GC columns. Adjust for temperature programming effects .

- Multi-Method Validation : Compare GC-MS, HPLC-UV, and capillary electrophoresis results to identify systematic errors .

Q. What experimental designs mitigate synthetic byproducts from steric hindrance?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time to minimize side reactions (e.g., dimerization).

- Protecting Groups : Temporarily shield the isopropyl group during cyclopropanation, followed by deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.